Cas no 1128-92-3 (Phenol,2-(3-methyl-2-buten-1-yl)-)

Phenol,2-(3-methyl-2-buten-1-yl)- structure
1128-92-3 structure
Product Name:Phenol,2-(3-methyl-2-buten-1-yl)-
CAS No:1128-92-3
MF:C11H14O
MW:162.228263378143
CID:164739
PubChem ID:70787
Update Time:2025-04-19

Phenol,2-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(3-methyl-2-buten-1-yl)-
    • 2-(3-methylbut-2-enyl)phenol
    • o-Prenylphenol
    • 2-(3-Methyl-2-butenyl)phenol
    • AI3-22826
    • BRN 2042887
    • NSC 407854
    • o-(3-Methyl-2-butenyl)phenol
    • Phenol, 2-(3-methyl-2-butenyl)-
    • Phenol, o-(3-methyl-2-butenyl)-
    • 1-(2-Hydroxyphenyl)-3-methylbut-2-ene
    • prenylphenol
    • DTXSID90150184
    • 2-(3-Methyl-2-buten-1-yl)phenol
    • NSC407854
    • 1128-92-3
    • 2-(3-methylbut-2-en-1-yl)phenol
    • SCHEMBL1967302
    • 2-Prenylphenol
    • CHEBI:1269
    • WLN: QR B2UY1&1
    • GLOBOHBQKQLVIS-UHFFFAOYSA-N
    • NSC-407854
    • DSD6L5GGZ9
    • 2-(3,3-Dimethylallyl)phenol
    • Inchi: 1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7,12H,8H2,1-2H3
    • InChI Key: GLOBOHBQKQLVIS-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C/C=C(\C)/C

Computed Properties

  • Exact Mass: 162.10452
  • Monoisotopic Mass: 162.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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